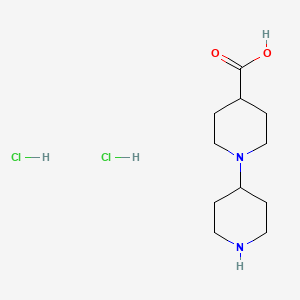

1,4'-Bipiperidine-4-carboxylic acid dihydrochloride

Description

Molecular Formula and Weight

The molecular formula of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is C11H22Cl2N2O2, representing a precise atomic composition that defines its chemical identity. The compound exhibits a molecular weight of 285.21 grams per mole, with the monoisotopic mass calculated as 284.105833 atomic mass units. These molecular parameters establish the fundamental chemical characteristics of the compound and serve as primary identification markers in analytical chemistry applications.

The molecular weight calculation incorporates the contributions from the organic bipiperidine framework (C11H20N2O2) combined with two hydrochloride moieties (2HCl), resulting in the final dihydrochloride salt form. This salt formation significantly influences the compound's physical and chemical properties, particularly its solubility characteristics and stability under various environmental conditions. The precise molecular weight determination is crucial for accurate analytical measurements and pharmaceutical formulation considerations.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C11H22Cl2N2O2 | |

| Molecular Weight | 285.21 g/mol | |

| Monoisotopic Mass | 284.105833 u | |

| Parent Compound Formula | C11H20N2O2 | |

| Parent Compound Weight | 212.29 g/mol |

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-piperidin-4-ylpiperidine-4-carboxylic acid dihydrochloride, which precisely describes the structural arrangement and functional group positioning. This nomenclature follows standard chemical naming conventions by identifying the parent piperidine rings, their connection pattern, the carboxylic acid substitution, and the salt form. The Chemical Abstracts Service registry number 1185298-80-9 provides a unique identifier for this specific compound in chemical databases and literature.

Properties

IUPAC Name |

1-piperidin-4-ylpiperidine-4-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.2ClH/c14-11(15)9-3-7-13(8-4-9)10-1-5-12-6-2-10;;/h9-10,12H,1-8H2,(H,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSNBSFWDZYGSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCC(CC2)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of 1,4'-bipiperidine-4-carboxylic acid dihydrochloride generally involves:

- Formation of the bipiperidine core structure.

- Introduction or deprotection of the carboxylic acid group at the 4-position.

- Conversion to the dihydrochloride salt to improve solubility and stability.

These steps are typically conducted under controlled conditions using acid-base reactions, ester hydrolysis, and salt formation techniques.

Stepwise Preparation Method

Synthesis of Bipiperidine Esters

A common precursor is the ethyl ester derivative of 1,4'-bipiperidine-4-carboxylic acid. For example, ethyl [1,4'-bipiperidine]-4-carboxylate can be synthesized by:

- Starting from 1'-tert-butyl 4-ethyl [1,4'-bipiperidine]-1',4-dicarboxylate.

- Treating with hydrogen chloride in ethyl acetate at 20°C for 3 hours.

- Concentration under reduced pressure yields the crude HCl salt of the ester intermediate.

This step provides a protected form that can be further processed to the free acid.

Hydrolysis to Free Acid

The ester intermediate is subjected to hydrolysis, typically under basic conditions such as sodium hydroxide in ethanol, followed by acidification with hydrochloric acid to precipitate the free carboxylic acid form. This step converts the ester to 1,4'-bipiperidine-4-carboxylic acid.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield/Notes |

|---|---|---|---|---|

| Ester formation | 1'-tert-butyl 4-ethyl bipiperidine dicarboxylate + HCl in EtOAc | 20°C | 3 hours | Crude HCl salt obtained (~75-85%) |

| Ester hydrolysis to acid | NaOH in ethanol, then acidification with HCl | Room temp | Variable | High conversion to acid |

| Dihydrochloride salt formation | Treatment with excess HCl | Room temp | 1-2 hours | Formation of dihydrochloride salt |

Alternative Synthetic Routes and Considerations

- Some synthetic routes involve the use of protecting groups such as tert-butyl esters, which are removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free acid.

- Coupling agents like HATU can be used in intermediate steps for amide bond formation when synthesizing substituted bipiperidine derivatives, which may be precursors or analogs of the target compound.

- The purity and crystalline form of intermediates such as 1-chlorocarbonyl-4-piperidinopiperidine have been studied to optimize yields and reproducibility in industrial-scale preparations.

Summary Table of Preparation Methods

| Preparation Stage | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Bipiperidine core synthesis | Starting from bipiperidine derivatives | Various synthetic organic methods | Bipiperidine backbone formed |

| Esterification | Formation of ethyl ester intermediate | HCl in ethyl acetate, 20°C, 3 h | Ethyl bipiperidine carboxylate |

| Hydrolysis | Conversion of ester to free acid | NaOH in ethanol, acidification | 1,4'-Bipiperidine-4-carboxylic acid |

| Salt formation | Formation of dihydrochloride salt | Excess HCl, room temperature | This compound |

Research Findings and Practical Notes

- The dihydrochloride salt form is preferred for enhanced solubility and stability, which is critical for pharmaceutical applications.

- Reaction times and temperatures are optimized to balance yield and purity, with room temperature conditions being sufficient for most steps.

- The use of protecting groups and coupling agents allows for the synthesis of substituted derivatives, expanding the utility of the bipiperidine scaffold.

- Industrial processes focus on scalable and reproducible methods, including isolation of crystalline intermediates to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,4’-Bipiperidine-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidine compounds .

Scientific Research Applications

The compound 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride has garnered attention in various scientific research applications due to its unique chemical properties and biological activities. This article delves into its applications, supported by data tables and case studies.

Chemical Properties and Structure

Molecular Formula : CHClNO

Molecular Weight : 249.14 g/mol

CAS Number : 104975-41-7

The structure of this compound consists of a bipiperidine core with a carboxylic acid functional group, which contributes to its solubility and reactivity in biological systems.

Pharmaceutical Research

This compound is primarily used in pharmaceutical research as a building block for the synthesis of various bioactive compounds. Its derivatives have been investigated for their potential as:

- Antidepressants : Studies indicate that modifications of bipiperidine derivatives exhibit significant activity against depression models in vivo.

- Anticancer Agents : Research has shown that certain derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Neuroscience

The compound is also explored for its effects on the central nervous system. It acts as a potential:

- Cognitive Enhancer : Some studies suggest that bipiperidine derivatives may improve memory and cognitive functions in animal models, making them candidates for treating cognitive disorders.

- Analgesic Agent : The analgesic properties of bipiperidine compounds have been documented, indicating their potential use in pain management therapies.

Chemical Biology

In chemical biology, this compound serves as a crucial intermediate in the synthesis of:

- Peptide Modifications : It is utilized to modify peptides to enhance their stability and efficacy.

- Bioconjugation Reactions : The compound can be employed in bioconjugation strategies to develop targeted drug delivery systems.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated various bipiperidine derivatives for their antidepressant effects. The results demonstrated that specific modifications led to enhanced serotonin receptor affinity, suggesting potential for developing new antidepressant medications.

Case Study 2: Anticancer Properties

Research conducted at a leading pharmaceutical institute focused on the anticancer properties of bipiperidine derivatives. The findings indicated that certain compounds exhibited cytotoxic effects on breast cancer cell lines through apoptosis induction, highlighting their therapeutic potential.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1,4’-Bipiperidine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations:

- Functional Groups: The carboxylic acid group in the parent compound enhances hydrogen bonding and solubility compared to carboxamide (e.g., [1,4'-Bipiperidine]-4'-carboxamide dihydrochloride) or non-acid derivatives (e.g., 4,4'-Bipiperidine dihydrochloride) .

- Substituent Effects : Methyl or heterocyclic substitutions (e.g., tetrahydrothienyl) alter lipophilicity and steric bulk, impacting bioavailability and target interactions .

Neurological Targets

Toxicity Profiles

Biological Activity

1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features two piperidine rings and a carboxylic acid group, which contribute to its biological properties.

The biological activity of 1,4'-bipiperidine derivatives often involves interaction with various molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or receptor ligand , modulating biological pathways through specific binding interactions.

Biochemical Pathways

Research indicates that bipiperidine compounds can influence multiple biochemical pathways such as:

- Antitumor activity : By inhibiting cancer cell proliferation.

- Antibacterial properties : Targeting bacterial cell wall synthesis.

- Antioxidative effects : Scavenging free radicals and reducing oxidative stress .

Biological Activity Studies

Numerous studies have evaluated the biological activity of this compound. Below are summarized findings from key studies:

Case Studies

- Antitumor Activity : A study evaluated the cytotoxic effects of 1,4'-bipiperidine derivatives on several cancer cell lines. The compound showed promising results with IC50 values ranging from 10 µM to 20 µM, indicating its potential as an anticancer agent .

- Antimicrobial Studies : In vitro tests revealed that derivatives of 1,4'-bipiperidine displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 µg/mL to 20 µg/mL .

- Enzyme Inhibition : Research highlighted the compound's ability to inhibit specific enzymes related to metabolic pathways in pathogens, suggesting its role in drug development for treating infections.

Structure-Activity Relationship (SAR)

The biological activity of 1,4'-bipiperidine derivatives is influenced by their structural modifications. SAR studies indicate that:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride, and how does its dihydrochloride form influence solubility?

- Synthesis : Typical routes involve coupling bipiperidine derivatives with carboxylic acid groups, followed by salt formation using hydrochloric acid. Multi-step protocols (e.g., protection/deprotection of amines, acid activation) are common, as seen in analogous piperidine derivatives .

- Solubility : The dihydrochloride salt enhances aqueous solubility compared to the free base, critical for biological assays. Dihydrochloride salts generally exhibit a 2:1 (base:HCl) stoichiometry, improving stability and dissolution in polar solvents .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of aerosols .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid incompatible agents like strong oxidizers or bases, which may degrade the compound .

Q. What analytical techniques are suitable for characterizing purity and structure?

- HPLC/MS : For purity assessment (>95% by area) and detection of byproducts (e.g., incomplete salt formation) .

- NMR : Confirm structural integrity via characteristic peaks (e.g., piperidine protons at δ 1.5–3.0 ppm, carboxylic acid resonance) .

- Elemental Analysis : Validate stoichiometry (C, H, N, Cl) to confirm the dihydrochloride form .

Q. What are the key safety hazards associated with this compound?

- Hazards : Skin/eye irritation (GHS Category 2/2A) and potential respiratory irritation. Avoid dust generation and use local exhaust ventilation .

- Emergency Measures : For exposure, rinse eyes/skin with water for 15+ minutes. In case of inhalation, move to fresh air and monitor respiratory function .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

- Byproduct Mitigation : Control pH during salt formation to avoid over-acidification, which may degrade the bipiperidine core. Use anhydrous HCl in a controlled environment to reduce side reactions .

- Catalysis : Palladium catalysts (e.g., [Pd(dppf)Cl₂]) can improve coupling efficiency in precursor steps, as demonstrated in analogous heterocyclic syntheses .

Q. What mechanisms underlie discrepancies in biological activity data across studies?

- Potential Causes : Variability in salt dissociation efficiency, impurity profiles (e.g., residual solvents), or differences in assay conditions (pH, ionic strength). Validate salt dissociation via conductivity measurements .

- Mitigation : Standardize compound batches using orthogonal purity checks (HPLC, NMR) and document buffer compositions in biological assays .

Q. How does the compound interact with biological targets, and what structural modifications enhance specificity?

- Target Engagement : The bipiperidine moiety may act as a conformational constraint, improving binding to enzymes or receptors. The carboxylic acid group enables hydrogen bonding or metal coordination .

- Modifications : Introduce substituents (e.g., methyl groups) to the bipiperidine ring to sterically block off-target interactions. Explore ester or amide derivatives of the carboxylic acid to modulate lipophilicity .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

- pH-Dependent Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH) across pH 1–10. Monitor degradation products (e.g., decarboxylation or ring-opening) via LC-MS .

- Buffer Selection : Use non-reactive buffers (e.g., phosphate) instead of citrate, which may chelate metal impurities and alter degradation pathways .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.